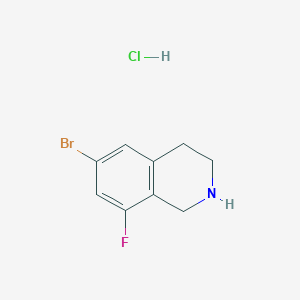

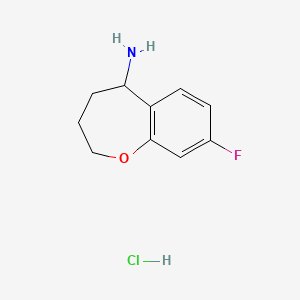

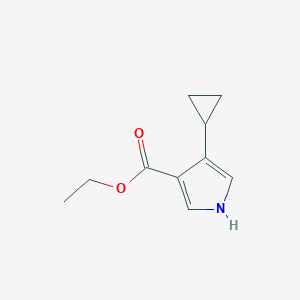

![molecular formula C16H16ClN3S B1377439 1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride CAS No. 1432679-82-7](/img/structure/B1377439.png)

1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride

Vue d'ensemble

Description

The compound “1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride” is a chemical compound with the CAS Number: 1432679-82-7 . It has a molecular weight of 317.84 . The compound is part of the 1,2,4-triazole family, which has been found to act as an antioxidant and scavenge free radicals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis

The molecular structure of 1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride consists of a 1,2,4-triazole ring attached to a benzylsulfanyl phenylmethyl group . The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms .Chemical Reactions Analysis

The 1,2,4-triazole ring is a versatile scaffold in organic synthesis and can undergo a variety of chemical reactions . The reactivity of the 1,2,4-triazole ring can be influenced by the presence of substituents such as the benzylsulfanyl phenylmethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride include a molecular weight of 317.84 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride and its derivatives have been extensively explored in catalysis, particularly in oxidation and transfer hydrogenation reactions. The compound and its structural variants have been utilized as ligands in the formation of half-sandwich Ruthenium(II) complexes, showing a pseudo-octahedral "piano-stool" disposition around the metal center. These complexes have demonstrated efficacy in catalytic processes like the oxidation of alcohols and transfer hydrogenation of ketones, with the performance being notably influenced by the coordination of the ligand to the metal center (Saleem et al., 2013; Saleem et al., 2014).

Structural and Tautomeric Studies

The compound's structural and tautomeric properties have been a subject of interest, particularly in the context of synthesizing new complexing agents and studying their structural dynamics based on spectroscopic and crystallographic data. Investigations into the tautomerism of azacycles like 1,2,4-triazoles have shown a preference for certain tautomeric forms, contributing to our understanding of their structural behavior and potential applications in various fields (Buzykin et al., 2008; Buzykin et al., 2006).

Synthesis and Characterization of Derivatives

Various derivatives of 1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride have been synthesized and characterized, with a focus on their potential biological activities. These derivatives have been synthesized through different methods and characterized using techniques like X-ray crystallography, NMR, and GCMS. The antimicrobial, antifungal, and anti-inflammatory activities of these derivatives have been explored, although they generally exhibit moderate activity (Neelgundmath & Kotresh, 2012; Klimesová et al., 2004).

Chemical Modifications and Applications

The compound and its analogs have been subjected to various chemical modifications to explore their potential in different applications. For instance, the oxidation of polyfunctional sulfides has been studied, showing high chemoselectivity, which is crucial for applications in chemical synthesis and industrial processes (Loginova et al., 2011).

Orientations Futures

The future directions of research into 1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride and similar compounds could involve further exploration of their synthesis, properties, and potential applications . Given the antioxidant properties of 1,2,4-triazoles , these compounds could be of interest in the development of new drugs or materials.

Propriétés

IUPAC Name |

1-[(2-benzylsulfanylphenyl)methyl]-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S.ClH/c1-2-6-14(7-3-1)11-20-16-9-5-4-8-15(16)10-19-13-17-12-18-19;/h1-9,12-13H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPMAWUEYNOGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2CN3C=NC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride | |

CAS RN |

1432679-82-7 | |

| Record name | 1H-1,2,4-Triazole, 1-[[2-[(phenylmethyl)thio]phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

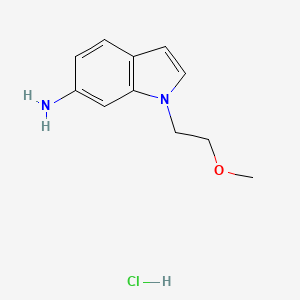

![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)

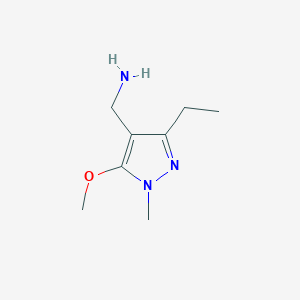

![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)

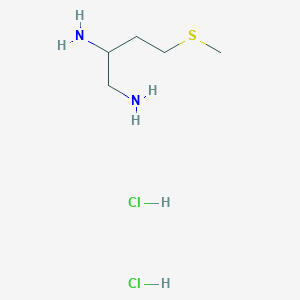

![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)

![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)